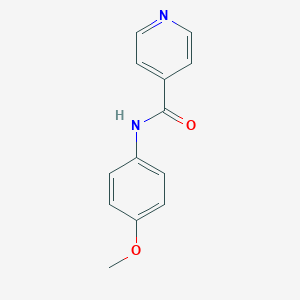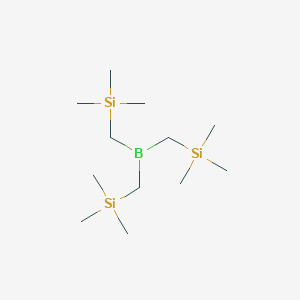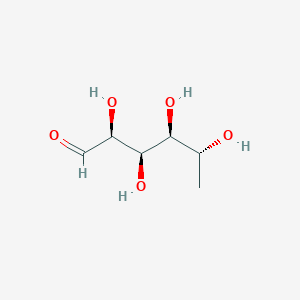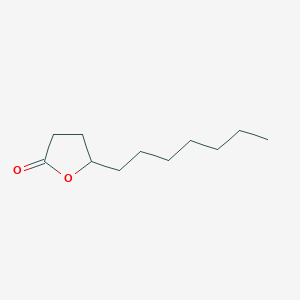
Gamma-undecalactone
Vue d'ensemble
Description
gamma-Undecalactone analytical standard provided with w/w absolute assay, to be used for quantitative titration.
γ -Undecalactone is a volatile flavor constituent found in low-fat ice cream.
This compound, also known as Γ-undecalactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans.
Xi-gamma-Undecalactone is a lactone.
Applications De Recherche Scientifique
Séparation du milieu de biotransformation
La gamma-décalactone (GDL) est un composé aromatique obtenu lors du processus de β-oxydation de l'acide ricinoléique, qui est dérivé de l'hydrolyse de l'huile de ricin . La méthode biotechnologique de synthèse de cette lactone a été améliorée pendant plus de deux décennies . La séparation de la GDL du milieu dans lequel la lactone a été synthétisée par Yarrowia lipolytica à partir de l'huile de ricin a été étudiée . L'efficacité de l'extraction liquide-liquide, de l'hydrodistillation et de l'adsorption sur des matériaux poreux (zéolithe, vermiculite et résine Amberlite XAD-4) a été comparée .
Production d'arômes
La GDL a un arôme caractéristique de pêche et est utilisée dans la production de confiseries, de gâteaux, de gaufrettes, de chewing-gums et de boissons granulaires et en poudre . La synthèse biotechnologique de la GDL a suscité un grand intérêt au cours des deux dernières décennies .
Méthode de synthèse améliorée
La production de GDL par Yarrowia lipolytica est principalement basée sur la biotransformation de l'acide ricinoléique, dérivé des triglycérides de l'huile de ricin . La principale difficulté dans ce processus est la multitude de facteurs qui déterminent le taux de croissance des micro-organismes et affectent ainsi l'efficacité de la synthèse de la lactone . L'influence de trois facteurs a été déterminée : la concentration du substrat, l'intensité du mélange du milieu et son pH, en utilisant la méthode de conception solide de Taguchi .
Aromatisant alimentaire
La GDL est un constituant aromatique volatil présent dans la crème glacée faible en gras
Mécanisme D'action
Target of Action
Gamma-undecalactone, also known as γ-undecalactone, is a lactone and aroma compound with the chemical formula C11H20O2 . It is naturally present in many fruits and fermentations . The primary targets of this compound are the olfactory receptors, where it imparts a characteristic peach-like aroma .
Mode of Action
The mode of action of this compound primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to these receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic peach-like aroma .
Biochemical Pathways
The biosynthesis of this compound in fruits like strawberries involves several enzymatic pathways. A key gene identified in this process is the fatty acid desaturase FaFAD1 , which controls γ-decalactone production in ripening fruit . The expression of this gene correlates with the presence of γ-decalactone . Another gene, FaFAH1 , which has similarity to cytochrome p450 hydroxylases, also plays a significant role in the biosynthetic pathway of lactones .
Result of Action
The primary result of this compound’s action is the imparting of a peach-like aroma to various products. This compound is used as a flavor additive in various food and beverage products such as coffee, tea, and baked goods . It is also used in personal care products, pharmaceutical drugs, and household goods .
Safety and Hazards
Orientations Futures
The current mode of production of lactones needs to change. Lactones are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids. The latter approach is preferred but still needs to use more sustainable substrates . Therefore, it is urgent to identify and engineer microorganisms with the rare ability to biosynthesize lactones from carbohydrates or renewable lipids .
Analyse Biochimique
Biochemical Properties
Gamma-Undecalactone is synthesized by Yarrowia lipolytica through the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The fatty acid desaturase FaFAD1 has been identified as the gene that controls this compound production in ripening fruit . The expression of FaFAD1 correlates with the presence of this compound .
Cellular Effects
The production of this compound by Yarrowia lipolytica is influenced by a multitude of factors that determine the growth rate of microorganisms . These factors affect the efficiency of lactone synthesis, which in turn influences the cellular processes within the microorganisms .
Molecular Mechanism
The molecular mechanism of this compound synthesis involves the biotransformation of ricinoleic acid . This process is regulated by the fatty acid desaturase FaFAD1 . The level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the synthesis of this compound is influenced by substrate concentration, medium mixing intensity, and pH . Over time, these factors can affect the stability and degradation of this compound, as well as its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of lactone production . This pathway is regulated by several enzymes, including the fatty acid desaturase FaFAD1 . The metabolic flux and metabolite levels can be influenced by the presence of this compound .
Propriétés
IUPAC Name |
5-heptyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXATPHONSXBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034287 | |
| Record name | 5-Heptyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1], colourless to slightly yellow liquid with a fruity, peach-like odour | |
| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Undecalactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Undecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |
| Record name | gamma-Undecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.945 | |
| Record name | gamma-Undecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
104-67-6 | |
| Record name | γ-Undecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Undecanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Undecanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Undecanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 5-heptyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Heptyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-UNDECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB1T0AG2YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the presence of fat mimetics in food products impact the perception of Gamma-undecalactone's flavor?
A2: Yes, research indicates that fat mimetics can influence the sensory perception of this compound. In a study investigating ice cream, this compound was perceived more strongly in low-fat ice cream compared to full-fat ice cream. [] The type of fat mimetic used also played a role, with Simplesse more effectively replicating the flavor profile of full-fat ice cream compared to Litesse. []
Q2: Has this compound been investigated for its potential antimicrobial properties?
A3: Yes, research suggests that this compound exhibits antimicrobial activity. In a study examining alpha-methylene-gamma-lactones, including this compound, it was found to inhibit the growth of various bacteria and fungi. [] The study noted that the antimicrobial effect tended to increase with the number of carbons in the side chain. []
Q3: Are there any known connections between age and the ability to perceive the flavor of this compound?
A4: Studies suggest a decline in both taste and odor discrimination abilities with age, potentially impacting the perception of this compound. One study found that elderly subjects had a significantly lower ability to discriminate odor mixtures containing this compound compared to younger subjects. [] This suggests that age-related changes in olfactory function could influence the perception of this aroma compound. []
Q4: What is the role of this compound in the dairy industry?
A5: this compound is a naturally occurring compound in milk fat and contributes to the characteristic flavor of butter. [] It has a relatively low taste threshold in butteroil (0.95 ppm), meaning it can be perceived at low concentrations. [] This makes it a valuable flavor compound in dairy products, and it is often used to enhance the flavor of butter, margarine, and other fat-based food products. []
Q5: How can this compound be produced synthetically?
A6: One method for the preparation of optically active this compound involves enzymatic resolution of racemic this compound. This method utilizes lipase, an enzyme that selectively catalyzes the hydrolysis reaction. [] Factors such as temperature, pH, and lipase concentration can influence the efficiency of this process. []
Q6: Have there been studies on the precursor to this compound in milk fat?
A7: Yes, research has explored the precursor to this compound in fresh milk fat. One study identified a polar glyceride fraction in milk fat that contained this precursor. [] Hydrolysis of this fraction resulted in the production of saturated delta lactones, including this compound. [] This finding provided insights into the formation of this aroma compound in dairy products. []
Q7: Can this compound be used to study the human olfactory system?
A8: Yes, this compound has been used in studies investigating human olfactory responses. One study used functional magnetic resonance imaging (fMRI) to examine brain activity in response to this compound and another odorant. [] The study demonstrated that fMRI, combined with subjective odor evaluation, can be a valuable tool for studying how the brain processes odor information. []
Q8: Is there a link between autonomic nervous system responses and the perception of this compound?
A9: Research suggests a connection between autonomic nervous system responses and the subjective perception of this compound. One study examined heart rate variability, peripheral arterial stiffness, and subjective odor evaluation in response to this compound. [] The study found a positive correlation between physiological measurements like heart rate and arterial stiffness and the perceived pleasantness of the odor. [] This suggests that autonomic nervous system responses could serve as objective measures of subjective odor perception. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


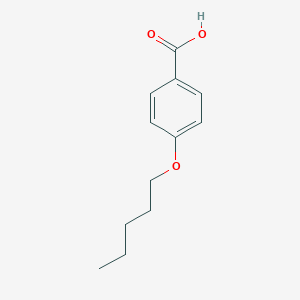
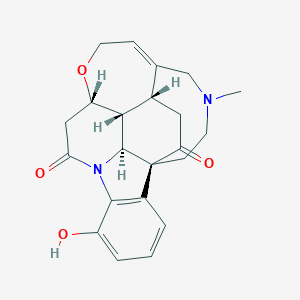

![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
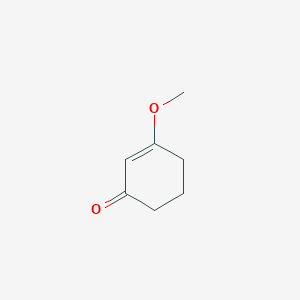

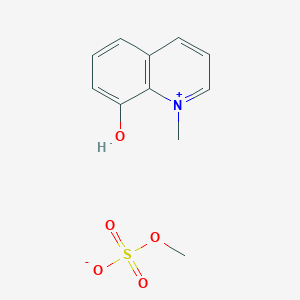
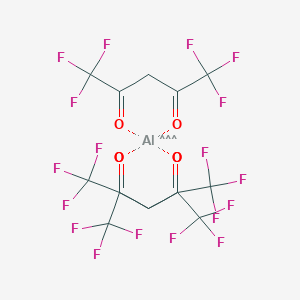
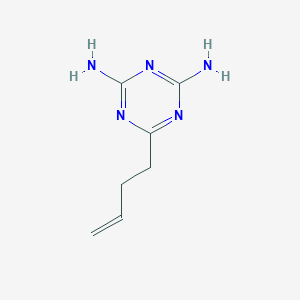

![Dibenzo[a,o]perylene](/img/structure/B92097.png)
